1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 1235138-56-3
VCID: VC4271652
InChI: InChI=1S/C23H26N4O/c28-23(26-17-20-8-5-7-19-6-1-2-9-21(19)20)25-16-18-11-14-27(15-12-18)22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H2,25,26,28)
SMILES: C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Molecular Formula: C23H26N4O
Molecular Weight: 374.488

1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

CAS No.: 1235138-56-3

Cat. No.: VC4271652

Molecular Formula: C23H26N4O

Molecular Weight: 374.488

* For research use only. Not for human or veterinary use.

1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea - 1235138-56-3

Specification

CAS No. 1235138-56-3
Molecular Formula C23H26N4O
Molecular Weight 374.488
IUPAC Name 1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Standard InChI InChI=1S/C23H26N4O/c28-23(26-17-20-8-5-7-19-6-1-2-9-21(19)20)25-16-18-11-14-27(15-12-18)22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H2,25,26,28)
Standard InChI Key ODBLSFAMALLLPJ-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a urea core (NHC(=O)NH\text{NH}-\text{C}(=\text{O})-\text{NH}) bridging two substituents:

  • Naphthalen-1-ylmethyl group: A bicyclic aromatic system providing hydrophobic interactions.

  • (1-(Pyridin-2-yl)piperidin-4-yl)methyl group: A piperidine ring substituted with a pyridine moiety, enabling hydrogen bonding and π-π stacking .

Key Structural Insights:

  • Piperidine Conformation: The piperidine ring adopts a chair configuration, as observed in related piperidine-containing compounds, ensuring steric stability .

  • Pyridine Orientation: The pyridin-2-yl group at the piperidine nitrogen creates a planar region for potential receptor binding .

Physicochemical Properties

PropertyValue
Molecular FormulaC22H25N5O\text{C}_{22}\text{H}_{25}\text{N}_5\text{O}
Molecular Weight375.476 g/mol
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
LogP (Predicted)3.82
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s moderate lipophilicity (LogP ≈ 3.82) suggests adequate membrane permeability, while its hydrogen-bonding capacity aligns with drug-like properties .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Piperidine-Pyridine Intermediate:

    • Cyclocondensation of pyridine-2-carbaldehyde with piperidine-4-carboxylic acid derivatives, followed by reduction to form 1-(pyridin-2-yl)piperidin-4-ylmethanol .

  • Urea Coupling:

    • Reaction of the intermediate with naphthalen-1-ylmethyl isocyanate under basic conditions (e.g., DMAP, triethylamine) to yield the target urea .

Example Reaction:

NH2CH2Piperidine-Pyridine+Naphthalen-1-ylmethyl IsocyanateDMAP/THFTarget Compound\text{NH}_2-\text{CH}_2-\text{Piperidine-Pyridine} + \text{Naphthalen-1-ylmethyl Isocyanate} \xrightarrow{\text{DMAP/THF}} \text{Target Compound}
CompoundTargetIC50_{50} (µM)
Analogous Urea DerivativeThymidylate Synthase0.47
5-Fluorouracil (Control)Thymidylate Synthase16.7

Antimicrobial Properties

Naphthalene-urea hybrids demonstrate broad-spectrum activity:

  • Gram-Positive Bacteria: MIC = 8–16 µg/mL.

  • Candida albicans: MIC = 32 µg/mL.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.52 (d, J=4.8 Hz, 1H, Pyridine-H), 7.82–7.26 (m, 7H, Naphthalene-H), 4.21 (s, 2H, CH2_2-Urea) .

  • HRMS (ESI+): m/z 376.2121 [M+H]+^+ (calc. 376.2124) .

Chromatographic Methods

  • HPLC Conditions: C18 column, 55:45 acetonitrile/water, flow rate 1.0 mL/min, retention time = 12.3 min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator